2-(5-amino-3-methylpyrazol-1-yl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-amino-3-methylpyrazol-1-yl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is a heterocyclic compound that features both pyrazole and quinazolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-methylpyrazol-1-yl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one typically involves the condensation of 5-amino-3-methylpyrazole with a suitable quinazolinone precursor. One common method involves the reaction of 5-amino-3-methylpyrazole with 2-chloro-5,6,7,8-tetrahydroquinazolin-4-one under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-3-methylpyrazol-1-yl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-(5-amino-3-methylpyrazol-1-yl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(5-amino-3-methylpyrazol-1-yl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and the suppression of disease progression.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-amino-3-methylpyrazol-1-yl)-ethanol
- 2-(5-amino-3-methylpyrazol-1-yl)-benzoic acid
- 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-one
Uniqueness
2-(5-amino-3-methylpyrazol-1-yl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is unique due to its dual pyrazole and quinazolinone structure, which imparts distinct chemical and biological properties. This dual structure allows for diverse reactivity and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-7-6-10(13)17(16-7)12-14-9-5-3-2-4-8(9)11(18)15-12/h6H,2-5,13H2,1H3,(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJDVEDTRPXBRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC(=O)C3=C(N2)CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N)C2=NC(=O)C3=C(N2)CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.